molecular formula C25H19FN2O4S B12164719 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12164719
M. Wt: 462.5 g/mol
InChI Key: HXSWAPLRMQWVKB-UHFFFAOYSA-N
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Description

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. Its unique structure, which includes a benzothiazole ring, a fluorophenyl group, and a pyrrolidine-2,3-dione core, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves multiple steps, including the formation of the benzothiazole ring, the introduction of the fluorophenyl group, and the construction of the pyrrolidine-2,3-dione core. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be critical to ensure the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzothiazole and fluorophenyl groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
  • (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-bromophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Uniqueness

The presence of the fluorophenyl group in (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione makes it unique compared to its analogs with different halogen substitutions. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

Molecular Formula

C25H19FN2O4S

Molecular Weight

462.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19FN2O4S/c1-12-9-13(2)20-18(10-12)33-25(27-20)28-21(15-5-4-6-16(26)11-15)19(23(30)24(28)31)22(29)17-8-7-14(3)32-17/h4-11,21,30H,1-3H3

InChI Key

HXSWAPLRMQWVKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)C4=NC5=C(C=C(C=C5S4)C)C)O

Origin of Product

United States

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